molecular formula C11H24ClN3O2 B15127382 N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride

N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride

Cat. No.: B15127382
M. Wt: 265.78 g/mol
InChI Key: NFYYETRFRLRECE-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride is an amide-based organic compound characterized by a branched alkylamine (propan-2-yl) and a propylamino-substituted acetamido group. The compound shares structural motifs with local anesthetics like prilocaine hydrochloride, featuring an amide linkage and protonatable amine groups critical for solubility and biological activity.

Properties

Molecular Formula

C11H24ClN3O2

Molecular Weight

265.78 g/mol

IUPAC Name

N-propan-2-yl-2-[[2-(propylamino)acetyl]amino]propanamide;hydrochloride

InChI

InChI=1S/C11H23N3O2.ClH/c1-5-6-12-7-10(15)14-9(4)11(16)13-8(2)3;/h8-9,12H,5-7H2,1-4H3,(H,13,16)(H,14,15);1H

InChI Key

NFYYETRFRLRECE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC(C)C(=O)NC(C)C.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include prilocaine hydrochloride (N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride) and 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride (). Key comparisons are summarized below:

Property N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide HCl Prilocaine HCl 2-(Methylamino)-N-(propan-2-yl)acetamide HCl
Molecular Formula C₁₁H₂₃ClN₄O₂ (inferred) C₁₃H₂₁ClN₂O C₆H₁₅ClN₂O
Molecular Weight (g/mol) ~293.7 (calculated) 256.78 166.65
Solubility Not reported Freely soluble in water Soluble in polar solvents
Storage Conditions Not reported Below 25°C Room temperature
Pharmacological Use Undocumented Local anesthetic Undocumented

Key Observations :

  • Prilocaine hydrochloride is a well-characterized local anesthetic with a toluidine backbone, enhancing lipid solubility and tissue penetration . Its molecular weight (256.78 g/mol) and amide structure contribute to stability and prolonged action .
  • 2-(Methylamino)-N-(propan-2-yl)acetamide HCl is simpler in structure, with a lower molecular weight (166.65 g/mol) and fewer functional groups, limiting its pharmacological utility .

Pharmacological and Toxicological Profiles

  • Its therapeutic index is narrower than lidocaine due to metabolite toxicity .
  • No pharmacological data exist for the target compound. Toxicity risks associated with its metabolites (e.g., propylamine derivatives) remain unstudied.

Q & A

Q. What are the standard synthetic routes for N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride?

The synthesis involves condensation of o-toluidine with 2-bromopropionyl bromide to form 2-bromo-o-propionotoluidide, followed by reaction with propylamine to yield the prilocaine base. Subsequent treatment with hydrochloric acid produces the hydrochloride salt . Key steps require controlled stoichiometry and purification via recrystallization to achieve >99% purity .

Q. Which spectroscopic methods are recommended for structural characterization?

  • NMR : Confirm the presence of methylphenyl (δ 2.3 ppm), propylamino (δ 1.1–1.5 ppm), and amide protons (δ 7.8–8.2 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (256.77 g/mol) via ESI-MS .
  • FTIR : Identify amide I (1650–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands .

Q. How does prilocaine hydrochloride interact with biological targets (e.g., sodium channels)?

As a local anesthetic, it blocks voltage-gated sodium channels by binding to the intracellular domain in their inactivated state. Methodologically, this is assessed via in vitro electrophysiology (patch-clamp) using dorsal root ganglion neurons .

Q. What are the critical safety protocols for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to prevent dermal/ocular exposure (H313/H333).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers at <25°C to prevent degradation .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing impurities?

  • Temperature Control : Maintain <10°C during bromopropionyl bromide addition to suppress side reactions.
  • Catalyst Use : Employ triethylamine to neutralize HBr, improving reaction efficiency.
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product from byproducts like o-toluidine hydrochloride .

Q. What advanced techniques resolve stereochemical uncertainties in prilocaine derivatives?

  • X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., C2 in the propylamino group).
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .

Q. How do structural modifications (e.g., alkyl chain length) affect solubility and bioactivity?

Comparative studies show that replacing the propyl group with ethyl reduces lipid solubility, lowering membrane permeability and anesthetic potency. Assess via:

  • LogP Measurements : Shake-flask method (octanol/water).
  • In Vivo Efficacy : Tail-flick test in rodents .

Q. What methodologies identify degradation products under stressed conditions?

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).
  • LC-MS/MS : Identify breakdown products (e.g., N-(2-methylphenyl)-2-aminopropanamide) and quantify using USP reference standards .

Q. How can pharmacokinetic parameters (e.g., half-life) be determined preclinically?

  • Radiolabeled Studies : Administer ¹⁴C-labeled prilocaine to rats; measure plasma/tissue distribution via scintillation counting.
  • Microsomal Assays : Incubate with liver microsomes to assess metabolic stability (CYP450-mediated clearance) .

Q. What strategies validate synergistic effects in multi-drug formulations (e.g., prilocaine + lidocaine)?

  • Isobolographic Analysis : Determine additive/synergistic interactions using fixed-ratio combinations in nerve-block assays.
  • Molecular Dynamics : Simulate co-binding to sodium channels to assess cooperative effects .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility values across studies?

  • Standardized Protocols : Use USP-defined buffers (pH 7.4 PBS) and equilibrate at 37°C.
  • Cross-Validation : Compare results from nephelometry (turbidimetric) vs. HPLC quantification .

Q. Why do in vitro and in vivo efficacy studies sometimes show mismatches?

  • Protein Binding : Adjust in vitro assays (e.g., supplemented plasma proteins) to mimic physiological conditions.
  • Metabolite Activity : Test metabolites (e.g., o-toluidine) for antagonistic effects .

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